REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=1)[CH3:2].Cl.[NH2:14][C:15]1([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:17][CH2:16]1.Cl.CN(C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1.C(N(C(C)C)CC)(C)C>O1CCCC1.C(OCC)(=O)C>[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([NH:14][C:15]2([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:17][CH2:16]2)=[O:10])=[CH:11][CH:12]=1)[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC1(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
13.84 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
9.76 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
23.09 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction for approximately 16 hours at ambient temperature under nitrogen
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
wash with dilute HCl, dilute NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dry over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate the organic layer under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the residue
|
Type
|
CUSTOM
|
Details
|
by recrystallization from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C(C(=O)NC2(CC2)C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.93 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |